In-Depth Structural Analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate: A Technical Guide
In-Depth Structural Analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate (CAS No. 50671-05-1), a key chemical intermediate. Due to the limited availability of complete, formally published experimental data for this specific isomer, this guide combines recently found experimental ¹H NMR data with predicted spectroscopic values and analyses of closely related analogs. This approach offers a robust and valuable resource for the identification, characterization, and utilization of this compound in research and development.
Physicochemical Properties
Ethyl 3-(2-bromophenyl)-3-oxopropanoate is a yellow oil under standard conditions.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₃ | PubChem |
| Molecular Weight | 271.11 g/mol | PubChem |
| CAS Number | 50671-05-1 | Sigma-Aldrich |
| Appearance | Yellow Oil | Supporting Information[1] |
| Purity | 95-97% (as commercially available) | CookeChem, Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Spectroscopic Data and Structural Elucidation
The structural analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate is based on a combination of experimental ¹H NMR data and predicted data from ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This compound exhibits keto-enol tautomerism, with the ¹H NMR data indicating a ketone to enol ratio of approximately 2:1 in CDCl₃.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃): The following table presents the experimental ¹H NMR data.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tautomer) |
| 12.42 | s | 1H | Enolic OH (Enol) |
| 7.62 | d, J = 7.8 Hz | 1H | Ar-H (Ketone) |
| 7.53 – 7.48 | m | 2H | Ar-H (Enol) |
| 7.50 | td, J = 6.0, 3.0 Hz | 1H | Ar-H (Ketone) |
| 7.43 – 7.31 | m | 2H | Ar-H (Ketone & Enol) |
| 5.45 | s | 1H | Vinylic CH (Enol) |
| 4.27 | q, J = 7.1 Hz | 2H | -OCH₂ CH₃ (Enol) |
| 4.18 | q, J = 7.1 Hz | 2H | -OCH₂ CH₃ (Ketone) |
| 4.01 | s | 2H | -COCH₂ CO- (Ketone) |
| 1.33 | t, J = 6.9 Hz | 3H | -OCH₂CH₃ (Enol) |
| 1.23 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ (Ketone) |
Predicted ¹³C NMR (125 MHz, CDCl₃): The predicted chemical shifts for the carbon atoms are provided below, based on analogous compounds and established spectral databases.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~190 | Benzoyl C=O |
| ~167 | Ester C=O |
| ~138 | Ar-C (C-Br) |
| ~133 | Ar-CH |
| ~131 | Ar-CH |
| ~129 | Ar-C |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~62 | -OCH₂ CH₃ |
| ~45 | -COCH₂ CO- |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The predicted characteristic IR absorption bands for Ethyl 3-(2-bromophenyl)-3-oxopropanoate are listed below. These are based on the typical vibrational frequencies of functional groups present in similar β-keto esters.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-2900 | C-H stretch | Aromatic and Aliphatic |
| ~1740 | C=O stretch | Ester |
| ~1685 | C=O stretch | Aryl Ketone |
| ~1600 | C=C stretch | Aromatic Ring |
| ~1300-1000 | C-O stretch | Ester |
| ~750 | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
The predicted fragmentation pattern in mass spectrometry under electron ionization (EI) is expected to show the following key fragments.
| m/z | Fragment Ion | Fragment Lost |
| 270/272 | [M]⁺ | - |
| 225/227 | [M - OCH₂CH₃]⁺ | Ethoxy radical |
| 183/185 | [M - COOCH₂CH₃]⁺ | Carboethoxy group |
| 155/157 | [BrC₆H₄CO]⁺ | -CH₂COOCH₂CH₃ |
| 76 | [C₆H₄]⁺ | Br, CO, CH₂COOCH₂CH₃ |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.
Synthesis: Claisen Condensation
A common method for the synthesis of β-keto esters is the Claisen condensation. This protocol is a generalized procedure and may require optimization.
Materials:
-
2-Bromoacetophenone
-
Diethyl carbonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
A mixture of 2-bromoacetophenone and diethyl carbonate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the condensation to completion.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
Sample Preparation: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) plates.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into a mass spectrometer, typically via direct injection or after separation by Gas Chromatography (GC).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting mass-to-charge ratios of the molecular ion and fragment ions.
Logical and Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.
Caption: A generalized workflow for the synthesis of Ethyl 3-(2-bromophenyl)-3-oxopropanoate.
Caption: Workflow for the spectroscopic analysis and structural confirmation of the target compound.
Biological Context and Potential Signaling Pathways
While specific biological activities of Ethyl 3-(2-bromophenyl)-3-oxopropanoate are not extensively documented, β-keto esters are recognized as important pharmacophores and are known to interact with various biological systems. Notably, aryl β-keto esters have been investigated as inhibitors of bacterial quorum sensing (QS).[2] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, often regulating virulence factors.
The structural similarity of β-keto esters to N-acyl-homoserine lactones (AHLs), which are common autoinducers in Gram-negative bacteria, suggests a potential mechanism of action.[3] These compounds may act as competitive inhibitors by binding to the LuxR-type receptors, thereby disrupting the QS signaling pathway and attenuating bacterial virulence.
Caption: Hypothesized competitive inhibition of a bacterial quorum sensing pathway by a β-keto ester.
References
- 1. rsc.org [rsc.org]
- 2. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters [mdpi.com]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
